molecular formula C6H6F3NO3 B2454681 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid CAS No. 1001026-41-0

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

Cat. No.: B2454681
CAS No.: 1001026-41-0
M. Wt: 197.113
InChI Key: FMPNGUOKMPVJQV-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid is a synthetic organic compound characterized by the presence of a trifluoroacetyl group and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid can be synthesized through a multi-step process involving the reaction of azetidine derivatives with trifluoroacetic anhydride. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid is unique due to the combination of the trifluoroacetyl group and the azetidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-1-3(2-10)4(11)12/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPNGUOKMPVJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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